molecular formula C13H20FN3O3 B8516112 1(2H)-Pyrimidinecarboxamide, 5-fluoro-3,4-dihydro-N-octyl-2,4-dioxo- CAS No. 64098-85-7

1(2H)-Pyrimidinecarboxamide, 5-fluoro-3,4-dihydro-N-octyl-2,4-dioxo-

Cat. No. B8516112
CAS RN: 64098-85-7
M. Wt: 285.31 g/mol
InChI Key: JNQHBKLRBXQHJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1(2H)-Pyrimidinecarboxamide, 5-fluoro-3,4-dihydro-N-octyl-2,4-dioxo- is a useful research compound. Its molecular formula is C13H20FN3O3 and its molecular weight is 285.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1(2H)-Pyrimidinecarboxamide, 5-fluoro-3,4-dihydro-N-octyl-2,4-dioxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1(2H)-Pyrimidinecarboxamide, 5-fluoro-3,4-dihydro-N-octyl-2,4-dioxo- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

64098-85-7

Product Name

1(2H)-Pyrimidinecarboxamide, 5-fluoro-3,4-dihydro-N-octyl-2,4-dioxo-

Molecular Formula

C13H20FN3O3

Molecular Weight

285.31 g/mol

IUPAC Name

5-fluoro-N-octyl-2,4-dioxopyrimidine-1-carboxamide

InChI

InChI=1S/C13H20FN3O3/c1-2-3-4-5-6-7-8-15-12(19)17-9-10(14)11(18)16-13(17)20/h9H,2-8H2,1H3,(H,15,19)(H,16,18,20)

InChI Key

JNQHBKLRBXQHJO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC(=O)N1C=C(C(=O)NC1=O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

40 ml of dimethyl acetamide was added to 10.01 g of 5-fluorouracil and 11.95g of n-octyl isocyanate. After the reaction was carried out at 60° C for an hour, the reaction mixture was allowed to stand overnight at room temperature. The solvent was distilled off and to the residue were added 200 ml of chloroform and 300 ml of water to effect extraction. The chloroform layer was dried over anhydrous sodium sulfate. After evaporating off the chloroform, the precipitated crystals were recrystallized from ethanol to obtain 9.49 g of 1-(N-n-octylcarbamoyl)-5-fluorouracil melting at 98°-100° C.
Quantity
10.01 g
Type
reactant
Reaction Step One
Quantity
11.95 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

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